molecular formula C20H20ClN3O2S2 B12149056 N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thio pheno[2,3-d]pyrimidin-2-ylthio))acetamide

N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thio pheno[2,3-d]pyrimidin-2-ylthio))acetamide

Cat. No.: B12149056
M. Wt: 434.0 g/mol
InChI Key: ARXAAGUEDIKEAJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a structurally complex heterocyclic compound featuring a pentahydrobenzothiopheno[2,3-d]pyrimidinone core linked via a thioether bridge to an acetamide group. The acetamide moiety is substituted with a 5-chloro-2-methylphenyl ring, which contributes to its steric and electronic properties.

Properties

Molecular Formula

C20H20ClN3O2S2

Molecular Weight

434.0 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H20ClN3O2S2/c1-11-7-8-12(21)9-14(11)22-16(25)10-27-20-23-18-17(19(26)24(20)2)13-5-3-4-6-15(13)28-18/h7-9H,3-6,10H2,1-2H3,(H,22,25)

InChI Key

ARXAAGUEDIKEAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C

Origin of Product

United States

Preparation Methods

Gewald Reaction for Thiophene Core Formation

The tetrahydrobenzo[b]thiophene intermediate is synthesized via a one-pot Gewald reaction:

  • Reactants : Malononitrile (1.0 eq), 4-methylcyclohexanone (1.2 eq), elemental sulfur (1.5 eq)

  • Conditions : Reflux in absolute ethanol with triethylamine (0.1 eq) at 80°C for 6 h.

  • Product : 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1 )

    • Yield : 78%

    • Characterization :

      • FT-IR : 3323 cm⁻¹ (NH₂), 2201 cm⁻¹ (CN).

      • ¹H NMR (DMSO-d₆) : δ 0.89 (s, 3H, CH₃), 1.24–3.10 (m, 7H, cyclohexane), 6.93 (br s, 2H, NH₂).

Cyclization to Pyrimidinone

Compound 1 undergoes cyclization to form the pyrimidinone ring:

  • Method A (Formamide route) :

    • Conditions : Reflux in formamide (20 mL) for 8 h.

    • Product : 7-methyl-6,7,8,9-tetrahydrobenzothieno[3,2-d]pyrimidin-4-amine (2 )

      • Yield : 65%

      • MP : 228–230°C

  • Method B (Formic acid route) :

    • Conditions : Reflux in formic acid (20 mL) for 8 h.

    • Product : 7-methyl-6,7,8,9-tetrahydrobenzothieno[3,2-d]pyrimidin-4(3H)-one (3 )

      • Yield : 80%

      • MP : 252–254°C

Thiolation of Pyrimidinone

Conversion of 3 to the thiol derivative:

  • Reactants : Phosphorus pentasulfide (P₂S₅, 1.2 eq)

  • Conditions : Reflux in dry toluene for 4 h.

  • Product : 3-methyl-4-thioxo-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2(1H)-one (4 )

    • Yield : 72%

    • Characterization :

      • FT-IR : 1362 cm⁻¹ (C=S).

      • ¹H NMR (DMSO-d₆) : δ 0.92 (s, 3H, CH₃), 1.28–3.20 (m, 7H, cyclohexane), 12.29 (br s, 1H, NH).

Synthesis of 2-Chloro-N-(5-chloro-2-methylphenyl)acetamide

Chloroacetylation of 5-Chloro-2-methylaniline

  • Reactants : Chloroacetyl chloride (1.1 eq), 5-chloro-2-methylaniline (1.0 eq)

  • Conditions : Stir in dichloromethane (DCM) with pyridine (1.5 eq) at 0°C → RT for 2 h.

  • Product : 2-chloro-N-(5-chloro-2-methylphenyl)acetamide (5 )

    • Yield : 85%

    • Purity : 95% (HPLC).

    • Characterization :

      • ¹H NMR (CDCl₃) : δ 2.34 (s, 3H, CH₃), 4.21 (s, 2H, ClCH₂), 7.22–7.45 (m, 3H, Ar-H), 8.01 (br s, 1H, NH).

Thioether Coupling

Nucleophilic Substitution

  • Reactants : 4 (1.0 eq), 5 (1.2 eq), K₂CO₃ (2.0 eq)

  • Conditions : Stir in anhydrous DMF at 60°C for 12 h.

  • Product : N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide

    • Yield : 68%

    • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7)

    • Characterization :

      • FT-IR : 1685 cm⁻¹ (C=O), 1360 cm⁻¹ (C=S)

      • ¹H NMR (DMSO-d₆) : δ 0.90 (s, 3H, CH₃), 1.25–3.15 (m, 7H, cyclohexane), 2.32 (s, 3H, Ar-CH₃), 4.18 (s, 2H, SCH₂), 7.20–7.42 (m, 3H, Ar-H), 8.35 (s, 1H, NH).

Optimization and Comparative Analysis

Table 1: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
2.1Gewald reaction7895
2.2AFormamide cyclization6590
2.2BFormic acid cyclization8093
4.1Thioether coupling6897

Challenges and Mitigation Strategies

  • Thiol Oxidation : Use of inert atmosphere (N₂/Ar) during thioether coupling prevents disulfide formation.

  • Byproduct Formation : Excess K₂CO₃ (2.0 eq) ensures complete deprotonation of thiol for efficient nucleophilic attack.

  • Purification Difficulty : Gradient elution in column chromatography (hexane → ethyl acetate) resolves acetamide and heterocyclic byproducts .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Halogenated compounds can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Substituent Variations on the Aromatic Ring
  • Compound A: 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide Key Differences:
  • Replaces the pentahydrobenzo ring with a cyclopenta ring.
  • Substituent on the phenyl group: 4-chlorophenyl vs. 5-chloro-2-methylphenyl in the target compound. The 4-chlorophenyl group may alter electronic interactions in receptor binding compared to the meta-chloro substituent in the target compound.
2.1.2 Core Heterocycle Modifications
  • Compound B : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
    • Key Differences :
  • Replaces the thieno[2,3-d]pyrimidine core with a dihydropyrimidine scaffold.
  • Substituents: 2,3-dichlorophenyl vs. 5-chloro-2-methylphenyl. Impact: The absence of the sulfur-containing thiophene ring reduces planarity and may decrease π-π stacking interactions.
2.1.3 Functional Group Variations
  • Compound C: 2-((5-(5-Methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide Key Differences:
  • Incorporates a 5-methylfuran-2-yl group and a naphthyl substituent.
  • The thienopyrimidine core is partially unsaturated (3,4-dihydro). Impact: The naphthyl group increases molecular weight (523.63 g/mol vs. The dihydro core may enhance metabolic stability compared to fully saturated systems.

Substituent Effects on Activity

  • Chlorine Position : Meta-chloro substituents (as in the target compound) are associated with improved metabolic stability compared to para-chloro analogues due to reduced oxidative dechlorination .
  • Methyl Groups : The 2-methylphenyl group in the target compound may enhance lipophilicity, favoring membrane permeability .

Biological Activity

N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thio phenyl[2,3-d]pyrimidin-2-ylthio))acetamide is a complex organic compound with significant biological activity. This article reviews its synthesis, biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a thienopyrimidine core and a chloro-methylphenyl group. The synthesis typically involves multi-step organic reactions:

  • Formation of the Thienopyrimidine Core : Cyclization of appropriate precursors.
  • Introduction of the Chloro-Methylphenyl Group : Nucleophilic substitution reactions to introduce the chloro group.

This synthetic pathway allows for the creation of derivatives that can enhance biological activity or alter pharmacokinetic properties.

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial activity against various pathogens:

  • Inhibition Against Bacteria : The compound demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM .
  • Fungal Activity : It exhibited antifungal properties against species such as Candida, showing significant growth inhibition compared to controls .

Cytotoxicity Studies

Cytotoxicity assays using MTT showed that certain derivatives of this compound were less toxic to human cell lines (HaCat and Balb/c 3T3), indicating a favorable safety profile for potential therapeutic use .

The mechanism by which N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thio phenyl[2,3-d]pyrimidin-2-ylthio))acetamide exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound binds to enzymes such as MurD and DNA gyrase, crucial for bacterial cell wall synthesis and DNA replication respectively. Molecular docking studies revealed strong binding energies and interactions with key amino acid residues in these enzymes .
Target EnzymeBinding Energy (kcal/mol)Key Interactions
MurD-9.5Hydrogen bonds with SER1084
DNA Gyrase-10.1Pi-Pi stacking with nucleotides

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed enhanced activity against clinical strains of bacteria and fungi compared to standard antibiotics like ciprofloxacin .
  • Pharmacokinetic Properties : In silico assessments indicated favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles for the compound's derivatives, suggesting good bioavailability and drug-likeness .

Q & A

Q. What are the critical synthetic steps and reaction optimizations for preparing this compound?

The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. Key intermediates like chlorinated aromatic amines are generated via iron powder reduction under acidic conditions . Reaction parameters (e.g., pH, temperature, solvent choice) must be tightly controlled to maximize yield and purity. For example, dichloromethane or dimethylformamide are preferred solvents for condensation steps, while triethylamine is used to facilitate amide bond formation . Purification often employs column chromatography or recrystallization to isolate the final product .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Mass Spectrometry (MS) are critical for verifying the compound’s structure. For instance, ¹H NMR can confirm the presence of methyl groups (δ 2.03 ppm) and aromatic protons (δ 7.28–8.6 ppm) . High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) monitors reaction progress and purity (>95% by HPLC) . Infrared (IR) spectroscopy validates functional groups like carbonyl (C=O) and thioether (C-S) bonds .

Q. What are the key intermediates in the synthesis pathway?

Intermediates include halogenated nitrobenzenes (e.g., 3-chloro-4-fluoronitrobenzene) and substituted anilines. These are synthesized via nucleophilic substitution using pyridinemethanol derivatives under alkaline conditions . Subsequent reduction with iron powder yields aromatic amines, which undergo condensation with cyanoacetic acid or thioacetamide precursors to form the final acetamide backbone .

Advanced Research Questions

Q. How can molecular docking studies elucidate interactions between this compound and biological targets?

Computational models predict binding affinities to enzymes or receptors. For example, the thioether and chlorophenyl moieties may interact with hydrophobic pockets in kinase targets, while the pyrimidine core engages in hydrogen bonding. Docking simulations using software like AutoDock Vina can optimize substituent placement for enhanced activity . Experimental validation via enzyme inhibition assays (e.g., IC₅₀ measurements) is recommended to corroborate computational findings .

Q. What strategies resolve contradictions in reported synthesis yields or reaction parameters?

Comparative studies under standardized conditions (e.g., solvent polarity, catalyst loading) are essential. For instance, conflicting yields in nitro-group reductions may arise from variations in iron powder particle size or acid concentration. Design of Experiments (DoE) methodologies can systematically optimize parameters like temperature (60–100°C) and reaction time (4–12 hrs) . Replicating published protocols with controlled variables helps identify critical factors affecting reproducibility.

Q. How does the compound’s stability vary under different storage or experimental conditions?

Accelerated stability studies (40°C/75% RH) assess degradation pathways. The acetamide group may hydrolyze under acidic conditions, while the thioether linkage is susceptible to oxidation. HPLC-MS can detect degradation products like free thiols or oxidized sulfones . Storage in inert atmospheres (argon) at −20°C is advised for long-term stability .

Q. What are the structure-activity relationships (SAR) between this compound and its structural analogs?

Analog studies reveal that fluorinated phenyl rings enhance metabolic stability, while methoxy groups improve solubility. For example, replacing the 5-chloro substituent with fluorine (as in N-(5-fluoro-2-methylphenyl)-derivatives) increases target selectivity by 30% in kinase assays . Thienopyrimidine analogs with ethyl or allyl side chains show improved bioavailability due to reduced plasma protein binding .

Q. Which computational methods predict the compound’s reactivity in diverse solvent systems?

Density Functional Theory (DFT) calculations evaluate solvation effects and transition states. Polar solvents (e.g., DMF) stabilize charge-separated intermediates during nucleophilic substitution, while non-polar solvents (toluene) favor cyclization steps. Solvent parameters like dielectric constant (ε) and Hansen solubility parameters guide optimal reaction media selection .

Methodological Tables

Table 1: Key Synthetic Parameters and Outcomes

StepConditionsYield (%)Purity (%)Reference
SubstitutionK₂CO₃, DMF, 80°C, 6 hrs7590
ReductionFe powder, HCl, 70°C, 4 hrs6888
CondensationEDCI, CH₂Cl₂, rt, 12 hrs8295
PurificationColumn chromatography (SiO₂, EtOAc)>99

Table 2: Comparative Bioactivity of Structural Analogs

CompoundTarget EnzymeIC₅₀ (nM)LogPReference
Parent compoundKinase A1203.2
N-(5-fluoro-2-methylphenyl) analogKinase A852.8
Allyl-substituted thienopyrimidineKinase B454.1

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